molecular formula C9H9NO4 B1268029 Methyl 2-(2-nitrophenyl)acetate CAS No. 30095-98-8

Methyl 2-(2-nitrophenyl)acetate

Cat. No. B1268029
CAS RN: 30095-98-8
M. Wt: 195.17 g/mol
InChI Key: SWMFAAPTSMVULA-UHFFFAOYSA-N
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Description

Methyl 2-(2-nitrophenyl)acetate is a chemical compound with diverse applications in organic synthesis and pharmaceutical research. It serves as a building block in the synthesis of various bioactive compounds and has been studied for its molecular structure, synthesis methods, and physical and chemical properties.

Synthesis Analysis

The synthesis of methyl 2-(2-nitrophenyl)acetate involves several methods, including the use of rhodium(II) acetate catalyzed O–H and N–H carbene insertion to produce methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate, demonstrating the versatility of this compound in creating pharmaceutical intermediates (Trstenjak, Ilaš, & Kikelj, 2013). Another method includes the synthesis from 2-methyl-3-nitrobenzaldehyde, highlighting its role as an important intermediate (Lien Kang, 2007).

Molecular Structure Analysis

The molecular structure of methyl-2-nitrophenyl sulphide, a related compound, has been determined through electron diffraction, revealing detailed bond lengths and angles that contribute to our understanding of methyl 2-(2-nitrophenyl)acetate’s structural characteristics (Schultz et al., 1987).

Chemical Reactions and Properties

Methyl 2-(2-nitrophenyl)acetate undergoes various chemical reactions, including protection of hydroxyl functions using the (2-nitrophenyl)acetyl group, showcasing its utility in synthetic chemistry (Daragics & Fügedi, 2010). It also plays a role in the synthesis of herbicidal compounds and the study of geometrical isomers, indicating its relevance in agricultural chemistry (Hayashi & Kouji, 1990).

Physical Properties Analysis

The physical properties, including stability under various transformations and selective removal techniques without affecting other protecting groups, are crucial for its application in complex synthesis processes (Daragics & Fügedi, 2010).

Chemical Properties Analysis

The chemical properties of methyl 2-(2-nitrophenyl)acetate, such as its reactivity in substitution reactions and its role as a hydroxyl protecting group, demonstrate its utility in creating more complex organic molecules and enhancing synthetic methodologies (Newcombe & Norris, 1979).

Scientific Research Applications

Chromogenic Substrate for Esterases

Methyl 2-(2-nitrophenyl)acetate and related compounds have applications in biochemistry as chromogenic substrates for esterases. For instance, p-Nitrophenyl acetate is widely used for detecting esterase catalytic activity, including in prodrug activation in human cells. However, its instability in aqueous solutions limits its utility. To overcome this, stable chromogenic substrates like those involving a trimethyl lock moiety have been developed. These substrates release p-nitroaniline upon ester hydrolysis, which can be useful in various assays (Levine, Lavis, & Raines, 2008).

Glycosidase Activity

Compounds like per-O-methylated cyclodextrins containing a single 2-O-(2-acetate), which are related to Methyl 2-(2-nitrophenyl)acetate, have been investigated for their glycosidase activity on p-nitrophenyl glycosides. These compounds show significant enzyme catalysis, demonstrating that they can be used to direct substrate binding and improve catalysis (Fenger & Bols, 2010).

Safety And Hazards

“Methyl 2-(2-nitrophenyl)acetate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 2-(2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMFAAPTSMVULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334360
Record name methyl 2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-nitrophenyl)acetate

CAS RN

30095-98-8
Record name methyl 2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-nitrophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A round bottom flask with magnetic stirrer was charged with (2-nitro-phenyl)-acetic acid (10.0 g, 55.0 mmol) and methanol (70 mL) under an argon atmosphere. To the resulting yellow solution at room temperature was added thionyl chloride (12.1 mL, 166 mmol) dropwise via addition funnel (Note: Reaction is very exothermic). The resulting reaction mixture was stirred at room temperature for 12-18 hours and concentrated in vacuo to afford 13.3 g of crude (2-nitro-phenyl)-acetic acid methyl ester as an orange oil. This material was used directly in subsequent reactions.
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10 g
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70 mL
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12.1 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2-nitrophenylacetic acid (300 g, 1.66 mol) and sulfuric acid (d=1.84 g/ml, 6 ml) in methanol (61) was heated under reflux for 21 h. The solvent was removed in vacuo and the residue dissolved in dichloromethane (21). The dichloromethane solution was then washed with saturated aqueous sodium carbonate solution (600 ml), brine (500 ml), dried (MgSO4), filtered and then evaporated in vacuo.
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300 g
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6 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2-nitrophenylacetic acid (2.00 kg) in methanol (4 l) at room temperature is added concentrated sulfuric acid (71.0 ml) all at once. The solution is stirred and refluxed for 6 hours, then allowed to stand at room temperature overnight. After cooling in an ice bath to 7°, the solution is adjusted to pH 8 by the addition of concentrated ammonium hydroxide (150 ml), keeping the temperature below 10°. The solution is concentrated in vacuo to a volume of 2 l and is then admixed with dichloromethane (2.5 l). The combined solution is washed with water (2×500 ml) and brine (500 ml), dried over anhydrous magnesium sulfate, and evaporated to yield crude product which is distilled to give methyl 2-nitrophenylacetate, b.p. 116°-131° (0.2 mm Hg).
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2 kg
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71 mL
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4 L
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JG You, DY Jin, WB Tseng, WL Tseng… - ChemCatChem, 2020 - Wiley Online Library
Thiolated gold nanoclusters (AuNCs) have been introduced to efficiently and selectively catalyze the hydrogenation of nitroaromatics due to the strong interaction of their S−Au‐S staple …
AS Praveen, JP Jasinski, AC Keeley… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C8H9N3O3, the dihedral angle between the benzene ring and the acetohydrazide C—C(=O)—N—N plane [maximum deviation = 0.0471 (13) Å] is 87.62 (8). The …
Number of citations: 1 scripts.iucr.org
X Jie, H Xupei, R Sreekumar, JW Walker - Bioorganic & Medicinal …, 1997 - Elsevier
1-(2′-Nitrophenyl)ethanediol[1]was used to esterify the carboxylic acid function of fatty acids to prepare photosensitive fatty acid precursors for biological studies. The synthesis, …
Number of citations: 33 www.sciencedirect.com
P Sudta, N Kirk, A Bezos, A Gurlica… - Australian Journal of …, 2013 - CSIRO Publishing
The indolin-2-one fused-ring system and the 2,4-dimethylpyrrole unit represent key structural motifs in the anticancer drug sunitinib (Sutent®) and predecessor angiogenesis inhibitors …
Number of citations: 12 www.publish.csiro.au
W Feng, T Huang, L Gao, X Yang, W Deng, R Zhou… - RSC …, 2018 - pubs.rsc.org
A novel textile-based nanosilver catalyst was prepared with a facile synthetic method. The textile-supported nanosilver (TsNS) proved to be an excellent heterogeneous catalyst for the …
Number of citations: 31 pubs.rsc.org
AY Nuriye, J Barr - Results in Chemistry, 2022 - Elsevier
Iodine-promoted dimerization of enolates of methyl 2-arylacetates generated with tBuOK under equilibrium conditions are reported. The oxidative homocoupling reaction furnishes a …
Number of citations: 2 www.sciencedirect.com
R Kammel, D Tarabová, B Brož, V Hladíková… - Tetrahedron, 2017 - Elsevier
The reaction of 3-bromooxindole with substituted (hetero)aromatic thioamides in acetonitrile was studied. At room temperature the reaction preferably gives products of ring …
Number of citations: 14 www.sciencedirect.com
AS Praveen, HS Yathirajan, B Narayana… - Der …, 2014 - core.ac.uk
A novel series of N'-(substituted benzylidene)-2-(substituted phenyl) acetohydrazide (4a-n) Schiff bases have been synthesised by treatment of Methyl 2-(substituted phenyl) …
Number of citations: 5 core.ac.uk
GN Sansom - 2019 - ro.uow.edu.au
The effectiveness of current anticancer drugs such as nitrogen mustards, 5-fluorouracil and sunitinib is hampered by dose-limiting side effects. Targeted prodrugs designed to be …
Number of citations: 0 ro.uow.edu.au
FM Rossi, JPY Kao - Journal of Biological Chemistry, 1997 - ASBMB
We report the synthesis and characterization of O[o-nitromandelyloxycarbonyl]-2,5-di(tert-butyl)hydroquinone (Nmoc-DBHQ), a new "caged" reagent for photoreleasing DBHQ, a …
Number of citations: 37 www.jbc.org

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